An In-Depth Technical Guide to N-DMTr-morpholino-U-5'-O-phosphoramidite
An In-Depth Technical Guide to N-DMTr-morpholino-U-5'-O-phosphoramidite
For researchers, scientists, and professionals in drug development, N-DMTr-morpholino-U-5'-O-phosphoramidite stands as a critical building block in the synthesis of morpholino oligonucleotides, a class of synthetic molecules at the forefront of antisense therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the technical details required for its effective use in research and development.
Core Concepts: Deconstructing N-DMTr-morpholino-U-5'-O-phosphoramidite
N-DMTr-morpholino-U-5'-O-phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037), specifically a uridine (B1682114) derivative, designed for incorporation into synthetic oligonucleotides. These oligonucleotides, known as phosphorodiamidate morpholino oligomers (PMOs), feature a morpholine (B109124) ring in place of the natural ribose or deoxyribose sugar, and a phosphorodiamidate linkage instead of the standard phosphodiester backbone. This unique structure confers remarkable stability against nucleases and a neutral charge, enhancing their potential as therapeutic agents.[1][2]
The nomenclature of N-DMTr-morpholino-U-5'-O-phosphoramidite can be broken down to understand its key functional components:
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N-DMTr (4,4'-dimethoxytrityl): This is a bulky protecting group attached to the nitrogen atom of the morpholine ring. Its primary role is to prevent unwanted reactions at this position during the automated synthesis of oligonucleotides. The DMTr group is acid-labile, allowing for its controlled removal at each cycle of oligonucleotide synthesis.
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morpholino: This refers to the six-membered morpholine ring that replaces the furanose sugar of natural nucleosides. This modification is a cornerstone of PMO chemistry, providing the oligonucleotide with its characteristic nuclease resistance and neutral backbone.
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U (Uridine): This indicates the nucleobase attached to the morpholino ring, in this case, uracil.
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5'-O-phosphoramidite: This is the reactive moiety at the 5'-position of the morpholino ring. It is this group that participates in the coupling reaction to form the phosphorodiamidate linkage with the growing oligonucleotide chain during solid-phase synthesis.
Below is a diagram illustrating the logical relationship between the core components of this molecule.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of N-DMTr-morpholino-U-5'-O-phosphoramidite is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C39H48N5O7P | [3] |
| Molecular Weight | 729.80 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in acetonitrile, dichloromethane (B109758) | [5] |
| Storage Conditions | -20°C under inert atmosphere | [3] |
Synthesis and Purification: A Detailed Protocol
The synthesis of N-DMTr-morpholino-U-5'-O-phosphoramidite is a multi-step process that begins with the modification of a uridine ribonucleoside to form the morpholino scaffold, followed by protection of the 5'-hydroxyl group and subsequent phosphitylation.
Experimental Protocol: Synthesis of 5'-O-DMTr-morpholino-uridine
This protocol is adapted from the synthesis of related morpholino monomers.
Step 1: Synthesis of 5'-O-DMTr-uridine-2',3'-dialdehyde
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Dissolve 5'-O-DMTr-uridine (1 equivalent) in a suitable solvent such as a mixture of methanol (B129727) and water.
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Cool the solution in an ice bath.
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Add sodium periodate (B1199274) (NaIO4) (1.5 equivalents) portion-wise while maintaining the temperature at 0-5°C.
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Stir the reaction mixture for 2-3 hours at room temperature.
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Monitor the reaction by thin-layer chromatography (TLC).
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Once the starting material is consumed, quench the reaction by adding ethylene (B1197577) glycol.
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Extract the product with an organic solvent like dichloromethane or ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dialdehyde (B1249045).
Step 2: Reductive Amination to form the Morpholino Ring
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Dissolve the crude dialdehyde from the previous step in methanol.
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Add ammonium (B1175870) biborate tetrahydrate (NH4HB4O7·4H2O) (2 equivalents) to the solution.
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Stir the mixture for 30 minutes at room temperature.
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Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) (3 equivalents) portion-wise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by adding acetic acid.
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Concentrate the mixture under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMTr-morpholino-uridine.
Experimental Protocol: Phosphitylation to N-DMTr-morpholino-U-5'-O-phosphoramidite
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Dry the 5'-O-DMTr-morpholino-uridine from the previous step under high vacuum.
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Dissolve the dried starting material in anhydrous dichloromethane under an argon atmosphere.
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Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).
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In a separate flask, prepare the phosphitylating reagent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2 equivalents) in anhydrous dichloromethane.
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Add the phosphitylating reagent dropwise to the solution of the morpholino-uridine at 0°C.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.
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Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a solvent system containing a small amount of triethylamine (B128534) to prevent degradation of the product.
| Synthesis Step | Typical Yield | Purification Method |
| Oxidative Cleavage | >90% | Extraction |
| Reductive Amination | 40-60% | Silica Gel Chromatography |
| Phosphitylation | 60-80% | Silica Gel Chromatography |
Application in Oligonucleotide Synthesis and Exon Skipping
The primary application of N-DMTr-morpholino-U-5'-O-phosphoramidite is in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). These PMOs are widely used as antisense agents to modulate gene expression. A significant therapeutic application of PMOs is in exon skipping for the treatment of genetic disorders like Duchenne muscular dystrophy (DMD).[6]
Experimental Workflow: PMO-Induced Exon Skipping
The following diagram illustrates the workflow of using a PMO synthesized with N-DMTr-morpholino-U-5'-O-phosphoramidite to induce exon skipping.
Quantitative Data in Oligonucleotide Synthesis
The efficiency of oligonucleotide synthesis is highly dependent on the quality of the phosphoramidite monomers.
| Parameter | Typical Value | Significance |
| Purity (by HPLC) | >98% | High purity is essential to minimize the incorporation of incorrect bases and side products into the final oligonucleotide.[7] |
| Coupling Efficiency | >99% | High coupling efficiency ensures the synthesis of full-length oligonucleotides and minimizes the formation of truncated sequences. |
| Water Content | <0.02% | Water can react with the phosphoramidite, reducing its reactivity and leading to lower coupling efficiencies. |
Signaling Pathway: Mechanism of PMO-Induced Exon Skipping
While not a classical signaling pathway involving protein kinases and second messengers, the mechanism of PMO-induced exon skipping can be visualized as a series of molecular events.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry [mdpi.com]
- 3. N-DMTr-morpholino-U-5�-O-phosphoramidite | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
